Cas no 4394-28-9 (3-methyl-1-(thiophen-2-yl)methyl-1H-pyrazol-5-amine)

3-methyl-1-(thiophen-2-yl)methyl-1H-pyrazol-5-amine structure
4394-28-9 structure
Product Name:3-methyl-1-(thiophen-2-yl)methyl-1H-pyrazol-5-amine
CAS No:4394-28-9
MF:C9H11N3S
MW:193.268739938736
MDL:MFCD07186338
CID:1078781
PubChem ID:3154161
Update Time:2025-04-20

3-methyl-1-(thiophen-2-yl)methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
    • 3-methyl-1-(thiophen-2-yl)methyl-1H-pyrazol-5-amine
    • 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine
    • CHEMBL1319529
    • MLS000718616
    • 3-Methyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine
    • EN300-224626
    • 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, AldrichCPR
    • CS-0282762
    • 5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine
    • AKOS000300169
    • 4394-28-9
    • DTXSID601241174
    • SMR000290884
    • HMS2670H19
    • 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
    • MDL: MFCD07186338
    • Inchi: 1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3
    • InChI Key: FOEIWTDMPBFADW-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CN1C(=CC(C)=N1)N

Computed Properties

  • Exact Mass: 193.06736854g/mol
  • Monoisotopic Mass: 193.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 381.7±37.0 °C at 760 mmHg
  • Flash Point: 184.6±26.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-methyl-1-(thiophen-2-yl)methyl-1H-pyrazol-5-amine Security Information

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